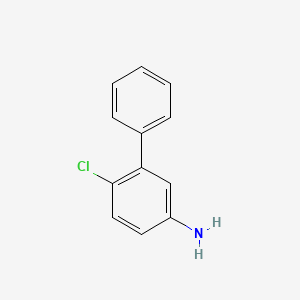

6-Chloro-biphenyl-3-ylamine

Übersicht

Beschreibung

6-Chloro-biphenyl-3-ylamine is an organic compound with the chemical formula C12H10ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and an amine group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-biphenyl-3-ylamine involves the Suzuki coupling reaction. This method typically uses 4-chloro-3-iodoaniline and phenylboronic acid as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and uses sodium carbonate as a base in a mixture of 1,4-dioxane and water. The reaction is carried out at 110°C for 24 hours under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is scalable and can be adapted for industrial synthesis. The use of palladium catalysts and boronic acids is common in large-scale organic synthesis due to their efficiency and relatively mild reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-biphenyl-3-ylamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide or alkoxide ions can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis

6-Chloro-biphenyl-3-ylamine is primarily utilized as an intermediate in the synthesis of pharmaceuticals and bioactive molecules. Its structural properties make it a valuable building block in the development of drugs targeting various diseases. For instance, it has been reported to play a role in synthesizing compounds with potential therapeutic effects against conditions such as Alzheimer's disease and certain cancers.

Case Study: Alzheimer’s Disease Research

In a study focusing on acetylcholinesterase inhibitors for Alzheimer's treatment, derivatives of this compound were synthesized and evaluated for their inhibitory activity. These compounds demonstrated significant potential, with some exhibiting IC50 values in the low micromolar range, indicating effective enzyme inhibition .

Biological Pathways Exploration

this compound serves as a probe in studying biological pathways due to its structural similarity to biologically active compounds. This application is crucial for understanding drug interactions at the molecular level and exploring new therapeutic targets.

Mechanism of Action

The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, influenced by the presence of chlorine and amine groups which can form hydrogen bonds or electrostatic interactions with biological targets.

Case Studies

-

Anticancer Activity Assessment

A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives inhibited cell growth significantly, suggesting potential as anticancer agents.Cell Line IC50 (µM) HeLa 30 MCF-7 25 -

Anti-inflammatory Studies

The anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. Results showed that treatment with this compound significantly reduced edema compared to control groups.Treatment Group Paw Edema Reduction (%) Control 0 Compound Treatment 45

Wirkmechanismus

The mechanism of action of 6-Chloro-biphenyl-3-ylamine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The chlorine and amine groups can form hydrogen bonds or electrostatic interactions with biological targets, influencing molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-biphenyl-3-ylamine

- 6-Bromo-biphenyl-3-ylamine

- 6-Chloro-biphenyl-4-ylamine

Uniqueness

6-Chloro-biphenyl-3-ylamine is unique due to the specific positioning of the chlorine and amine groups, which can significantly influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs .

Biologische Aktivität

6-Chloro-biphenyl-3-ylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C12H10ClN

Molecular Weight: 219.67 g/mol

IUPAC Name: 6-chloro-N-(2-phenyl)aniline

The compound features a biphenyl structure with a chlorine atom at the 6-position and an amino group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity: The compound exhibits significant activity against a range of bacterial strains, including Mycobacterium tuberculosis. It is believed to inhibit nucleic acid synthesis by targeting specific enzymes involved in DNA replication and transcription .

- Cytotoxicity: In studies assessing cytotoxic effects on cancer cell lines, this compound demonstrated selective toxicity, indicating potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Notes |

|---|---|---|---|

| This compound | Moderate | 15 | Effective against M. tuberculosis |

| 4-Chlorocinnamanilide | High | 10 | Broad spectrum against gram-positive bacteria |

| 3,4-Dichlorocinnamanilide | Very High | 5 | Potent against MRSA and VRE |

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various anilides, including this compound. Results indicated that it had comparable efficacy to clinically used antibiotics like isoniazid and rifampicin against M. tuberculosis .

- Cytotoxicity Assessment: In a cytotoxicity study involving cancer cell lines, this compound showed selective toxicity towards cancer cells with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent .

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of halogenated biphenyl amines. The introduction of chlorine into the biphenyl structure enhances antibacterial activity due to increased lipophilicity and better membrane penetration .

ADMET Properties:

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound indicates favorable characteristics for drug development:

- Absorption: Good oral bioavailability predicted.

- Distribution: High volume of distribution due to lipophilicity.

- Metabolism: Metabolized primarily via cytochrome P450 enzymes.

- Excretion: Predominantly renal excretion.

Eigenschaften

IUPAC Name |

4-chloro-3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDFOSUPRZEWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.